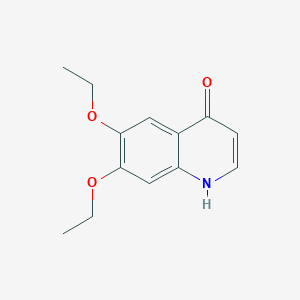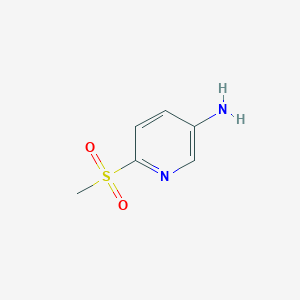
6-(Methylsulfonyl)pyridin-3-amine
Vue d'ensemble
Description
6-(Methylsulfonyl)pyridin-3-amine is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(Methylsulfonyl)pyridin-3-amine consists of a pyridine ring with a methylsulfonyl group attached . The InChI code is 1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)pyridin-3-amine has a molecular weight of 172.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 172.03064868 g/mol .Applications De Recherche Scientifique
Proteomics Research
6-(Methylsulfonyl)pyridin-3-amine: is utilized in proteomics research as a biochemical tool . Its molecular structure allows for interactions with proteins, which can be pivotal in understanding protein functions, interactions, and signaling pathways. This compound can be used to modify proteins or to study protein dynamics within cells.
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds . These compounds have two possible tautomeric forms and are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental components of DNA and RNA.
Development of COX-2 Inhibitors
In medicinal chemistry, 6-(Methylsulfonyl)pyridin-3-amine is a key intermediate in designing selective COX-2 inhibitors . These inhibitors are important in creating anti-inflammatory drugs that target the COX-2 enzyme without affecting COX-1, reducing the risk of gastrointestinal side effects.
Palladium-Catalyzed Cross-Coupling Reactions
The compound is involved in palladium-catalyzed Suzuki cross-coupling reactions . This application is crucial in organic chemistry for creating novel pyridine derivatives, which have a wide range of uses, including in pharmaceuticals and materials science.
Safety and Hazards
6-(Methylsulfonyl)pyridin-3-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Propriétés
IUPAC Name |
6-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQVUJPCFHWOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601897 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)pyridin-3-amine | |
CAS RN |
187143-22-2 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



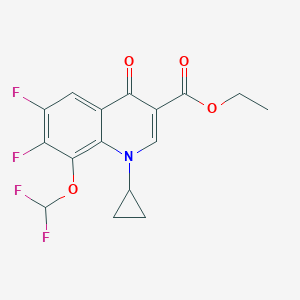

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)
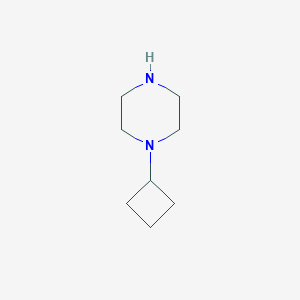



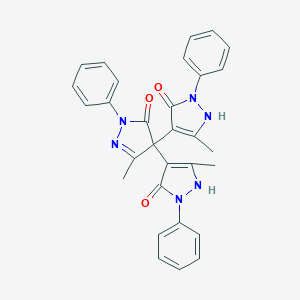
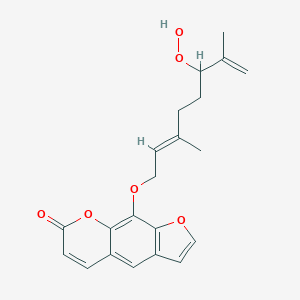
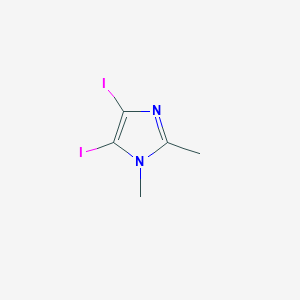
![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
